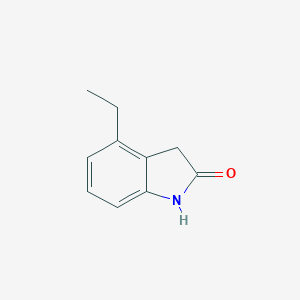

4-Ethyl-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

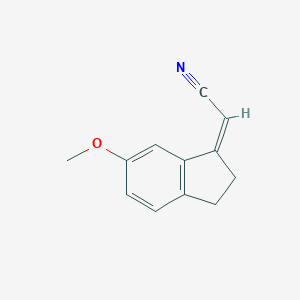

“4-Ethyl-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 4-ethyl-1,3-dihydroindol-2-one .

Molecular Structure Analysis

The molecular structure of “4-Ethyl-1,3-dihydro-2H-indol-2-one” includes a 2H-indol-2-one core with an ethyl group attached at the 4-position . The compound has been characterized using FT-IR, FT-Raman and UV-Vis spectroscopic techniques .

Physical And Chemical Properties Analysis

“4-Ethyl-1,3-dihydro-2H-indol-2-one” has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 161.084063974 g/mol . The topological polar surface area is 29.1 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Ropinirole

4-Ethyl-1,3-dihydro-2H-indol-2-one: plays a crucial role in the synthesis of ropinirole. Ropinirole is a dopamine receptor agonist used for Parkinson’s disease management. It also exhibits neuroprotective effects and is effective in treating restless legs syndrome . The compound’s synthesis involves several steps, and its starting materials are commercially available. The synthetic route ensures industrial suitability and accessibility .

Biodynamic Activities

Beyond its role in ropinirole synthesis, 4-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have shown diverse biodynamic activities:

- Antitubercular : These derivatives exhibit antitubercular properties, making them relevant in the fight against tuberculosis .

- Antiviral (Anti-HIV) : Some derivatives demonstrate antiviral activity against HIV .

- Antifungal and Antibacterial : The compound derivatives have potential as antifungal and antibacterial agents .

- Anticonvulsant : Certain derivatives exhibit anticonvulsant properties .

- Analgesic : They may serve as analgesics .

- Diuretic : Some derivatives have diuretic effects .

- Bronchodilators : Relevant for respiratory health, these compounds act as bronchodilators .

- Cholertic Agents : They can influence bile secretion .

Other Applications

Additionally, 4-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHQOLJQJASK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CC(=O)NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632601 |

Source

|

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

954117-24-9 |

Source

|

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)